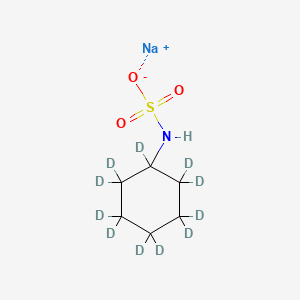
Cyclamic Acid-d11 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclamic Acid-d11 Sodium Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cyclamic acid, where the hydrogen atoms are replaced with deuterium, making it useful in various analytical applications. The compound is often utilized in studies involving metabolic pathways, pharmacokinetics, and as an internal standard in mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclamic Acid-d11 Sodium Salt is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide. The deuterium-labeled version involves the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction typically occurs under controlled conditions to ensure the complete incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of deuterated reagents and maintaining stringent reaction conditions to achieve high purity and yield. The final product is then purified and crystallized to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: Cyclamic Acid-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexylamine derivatives.
Substitution: It can undergo substitution reactions where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Food Science
Cyclamic Acid-d11 Sodium Salt is primarily used as a sweetener in various food products. Its stable isotope labeling allows for precise tracking and quantification in metabolic studies.
- Case Study : A study examined the metabolism of cyclamate in human subjects, focusing on the conversion rates to cyclohexylamine. Researchers found significant inter-individual variations in conversion rates, which were crucial for assessing safety and regulatory standards for cyclamate consumption .
| Parameter | Value |
|---|---|
| Average Conversion Rate | 18.9% |
| Maximum Conversion Rate | 85% |
| Study Duration | 90 days |
Pharmacology
In pharmacological studies, this compound serves as a reference standard for the analysis of cyclamate and its metabolites in biological samples.
- Analytical Method Development : A validated LC-MS/MS method was developed to quantify cyclamic acid-d11 alongside other artificial sweeteners in biological matrices such as plasma and breast milk. The method demonstrated high accuracy and precision, making it suitable for clinical studies involving pregnant women and lactating mothers .
| Sample Type | Detection Range (ng/ml) |
|---|---|
| Plasma | 1 to 500 |
| Umbilical Cord Blood | 10 to 500 |
| Amniotic Fluid | 10 to 500 |
| Breast Milk | 10 to 500 |
Toxicology
This compound is utilized in toxicological assessments to evaluate the potential effects of cyclamate on human health.
- Epidemiological Studies : Research has indicated that long-term consumption of cyclamate can impact metabolic markers such as HbA1C and malondialdehyde levels in healthy individuals. These findings highlight the need for ongoing monitoring of artificial sweeteners' safety profiles .
| Metabolic Marker | Pre-consumption Levels | Post-consumption Levels |
|---|---|---|
| HbA1C | Baseline | Increased by 12.08% |
| Malondialdehyde | Baseline | Increased by 56.10% |
Mecanismo De Acción
The mechanism of action of Cyclamic Acid-d11 Sodium Salt involves its role as a stable isotope-labeled compound. It acts as a tracer in various analytical techniques, allowing researchers to monitor the behavior of cyclamate in biological systems. The deuterium atoms provide a distinct mass difference, making it easier to detect and quantify using mass spectrometry. The compound does not exert any biological effects on its own but serves as a valuable tool in research.
Comparación Con Compuestos Similares
Cyclamic Acid-d11 Sodium Salt can be compared with other stable isotope-labeled compounds such as:
Cyclamic Acid-d4 Sodium Salt: Another deuterium-labeled version with fewer deuterium atoms.
Cyclamic Acid-d11 Calcium Salt: A calcium salt version with similar applications.
Cyclamic Acid: The non-labeled version used as an artificial sweetener.
Uniqueness: this compound is unique due to its high deuterium content, making it particularly useful in precise analytical applications. Its stability and distinct mass difference from the non-labeled version provide significant advantages in research settings.
Propiedades
Fórmula molecular |
C6H12NNaO3S |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
sodium;N-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamate |
InChI |
InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1/i1D2,2D2,3D2,4D2,5D2,6D; |
Clave InChI |
UDIPTWFVPPPURJ-YSKAWFRQSA-M |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)[O-])([2H])[2H])([2H])[2H])[2H].[Na+] |
SMILES canónico |
C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















